N-phenyl-N'-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]urea
Description
N-phenyl-N'-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]urea is a highly fluorinated urea derivative characterized by a perfluorohexyl chain attached to the phenyl ring.
Properties
IUPAC Name |
1-phenyl-3-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F13N2O/c20-14(21,15(22,23)16(24,25)17(26,27)18(28,29)19(30,31)32)11-8-4-5-9-12(11)34-13(35)33-10-6-2-1-3-7-10/h1-9H,(H2,33,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRFFHCMLAVCDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F13N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896209 | |
| Record name | N-Phenyl-N'-[2-(tridecafluorohexyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288161-40-0 | |
| Record name | N-Phenyl-N'-[2-(tridecafluorohexyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N’-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]urea typically involves the reaction of aniline derivatives with tridecafluorohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Aniline and tridecafluorohexyl isocyanate.
Reaction Conditions: The reaction is conducted in an inert solvent such as dichloromethane at a temperature range of 0-25°C.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N-phenyl-N’-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]urea involves scaling up the laboratory synthesis process. Large-scale reactors and automated systems are employed to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be implemented to enhance efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N’-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the urea moiety.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Substitution Products: Halogenated or nitrated derivatives of the original compound.
Oxidation Products: Oxidized forms of the urea moiety.
Hydrolysis Products: Aniline derivatives and tridecafluorohexyl amines.
Scientific Research Applications
N-phenyl-N’-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of N-phenyl-N’-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound’s fluorinated alkyl chain imparts lipophilicity, allowing it to interact with lipid membranes and proteins. The urea moiety can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Fluorinated Urea Analogues
The compound’s closest structural analogues include hexaflumuron (N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) and novaluron (N-(((3-chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide). Both are benzoylurea insecticides that inhibit chitin synthesis in pests . Key differences:
- Fluorination Pattern: The target compound features a linear perfluorohexyl chain, whereas hexaflumuron and novaluron incorporate shorter fluorinated ether or methoxy groups.
- Bioactivity: Hexaflumuron and novaluron are optimized for insecticidal activity, while the target compound’s bioactivity remains uncharacterized in the provided data.
Non-Fluorinated Urea Pesticides
Examples like fenuron (N,N-dimethyl-N'-phenylurea) and isoproturon (N,N-dimethyl-N'-(4-(1-methylethyl)phenyl)urea) lack fluorinated substituents, resulting in:
- Lower Hydrophobicity : Reduced logP values compared to the fluorinated target compound.
- Degradation : Faster environmental degradation due to the absence of stable C-F bonds.
- Mode of Action : These act as herbicides via photosynthesis inhibition, contrasting with the presumed chitin-targeting mechanism of fluorinated benzoylureas .
Sulfonyloxy-Substituted Ureas
Patented compounds such as N,N'-[2-(1-naphthalenesulfonyloxy)phenyl]-N'-(3-(1-naphthalenesulfonyloxy)phenyl]urea () differ in their sulfonyloxy substituents. These groups enhance solubility and reactivity, making them suitable for pharmaceutical intermediates. In contrast, the target compound’s fluorinated chain prioritizes hydrophobicity and thermal stability .
Physicochemical and Environmental Data Comparison
| Property | Target Compound | Hexaflumuron | Fenuron |
|---|---|---|---|
| Molecular Weight | ~550–600 (estimated) | 461.1 g/mol | 164.2 g/mol |
| Fluorine Content | 13 fluorine atoms | 4 fluorine atoms | 0 fluorine atoms |
| logP (Predicted) | >6 (highly hydrophobic) | 4.2 | 2.1 |
| Primary Use | Undefined (potential agrochemical) | Insecticide | Herbicide |
| Environmental Half-Life | Likely prolonged (C-F bonds) | 30–60 days | 10–20 days |
Biological Activity
N-phenyl-N'-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]urea is a compound of interest due to its unique structural features and potential biological activities. This article explores the compound's biological activity based on existing literature and research findings.
- Molecular Formula : C19H11F13N2O
- Molecular Weight : 460.29 g/mol
- CAS Number : Not specified in the search results.
Research indicates that compounds similar to this compound may interact with various biological targets. Specifically:
- Kinase Inhibition : This compound may exhibit inhibitory effects on receptor tyrosine kinases (RTKs), which are crucial in signaling pathways related to cell growth and differentiation. For instance, studies on related compounds have shown selective targeting of members of the class III RTK family such as EGFR (epidermal growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) at nanomolar concentrations .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Antitumor Activity : There is potential for this compound to act as an antitumor agent by inhibiting pathways critical for tumor growth.
- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through modulation of cytokine production.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of urea derivatives:
- Study on Kinase Inhibition :
- Fluorinated Compounds :
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C19H11F13N2O |
| Molecular Weight | 460.29 g/mol |
| Potential Targets | EGFR, VEGFR2 |
| Biological Activities | Antitumor activity; Anti-inflammatory effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
